molecular formula C11H8F2N2O2 B2855403 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid CAS No. 2248395-58-4

2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid

Cat. No.: B2855403
CAS No.: 2248395-58-4
M. Wt: 238.194
InChI Key: GINOPMRVKPEZJM-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the benzoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The benzoic acid moiety is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of cost-effective and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 2-(Difluoromethyl)-1H-pyrazole-4-carboxamide
  • 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

Comparison: 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is unique due to the presence of both the difluoromethyl group and the benzoic acid moiety, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity for certain targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(difluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-10(13)7-5-14-15(6-7)9-4-2-1-3-8(9)11(16)17/h1-6,10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINOPMRVKPEZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=C(C=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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